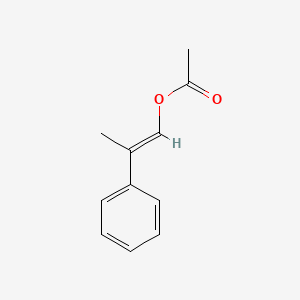

(E)-2-Phenylpropenyl acetate

Description

(E)-2-Phenylpropenyl acetate (systematic name: (E)-3-acetoxy-1-phenylpropene) is an organic compound characterized by a propenyl chain (CH₂=CH–CH₂) in the (E)-configuration, esterified with an acetate group and attached to a phenyl ring. This compound is of interest in organic synthesis, fragrance formulation, and materials science due to its conjugated system and reactivity.

Properties

CAS No. |

37973-51-6 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

[(E)-2-phenylprop-1-enyl] acetate |

InChI |

InChI=1S/C11H12O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+ |

InChI Key |

CLCGEEANBAUENX-UHFFFAOYSA-N |

SMILES |

CC(=COC(=O)C)C1=CC=CC=C1 |

Canonical SMILES |

CC(=COC(=O)C)C1=CC=CC=C1 |

Other CAS No. |

37973-52-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with (E)-2-Phenylpropenyl acetate, enabling comparative analysis:

Table 1: Structural and Physical Properties

Key Comparisons

The acetate ester may undergo hydrolysis or transesterification. Allyl phenoxyacetate : The allyl group and phenoxy moiety make it suitable for nucleophilic substitutions, while its lower molecular weight (192.21 g/mol) compared to ethyl 2-phenylacetoacetate (206.24 g/mol) may improve volatility in fragrance applications. Ethyl 2-cyano-2-phenylacetate : The cyano group introduces polarity, enhancing solubility in polar solvents. This contrasts with the hydrophobic phenylpropenyl acetate, which likely favors nonpolar environments.

Synthetic Applications: Ethyl 2-phenylacetoacetate is a precursor in β-ketoester chemistry (e.g., Knorr pyrrole synthesis), whereas (E)-2-Phenylpropenyl acetate’s conjugated system could facilitate Diels-Alder reactions or polymerization. Allyl phenoxyacetate is used in flavor industries, suggesting that (E)-2-Phenylpropenyl acetate might also serve as a fragrance component due to its aromatic and ester functionalities.

Thermodynamic and Spectroscopic Data: Allyl phenoxyacetate’s density (1.102 g/mL) provides a benchmark for estimating similar properties in (E)-2-Phenylpropenyl acetate. The absence of conjugated systems in Ethyl 2-cyano-2-phenylacetate may result in distinct UV-Vis absorption profiles compared to the phenylpropenyl analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.